molecular formula C27H24N2O5S B2990724 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 500149-57-5

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2990724
M. Wt: 488.56
InChI Key: BFFMTTKIBKHFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H24N2O5S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Compounds like SB-649868, which shares a structural component with the target compound through the inclusion of piperidine and benzamide groups, have been extensively studied for their metabolism and pharmacokinetics. For instance, the disposition and metabolism of SB-649868, an orexin receptor antagonist, were characterized in humans to understand its elimination pathways, which predominantly occur via the feces, and to identify major circulating components and metabolites in plasma (Renzulli et al., 2011). Such studies are crucial in the development of new drugs for the treatment of conditions like insomnia, showcasing the importance of understanding the pharmacokinetic profiles of novel compounds.

Repellent Efficacy

Research on piperidine derivatives, such as evaluating the efficacy of DEET and a piperidine repellent against Aedes communis and Simulium venustum, demonstrates the potential of piperidine-containing compounds in developing effective repellents. These studies highlight the high repellency of piperidine-based formulations compared to DEET, indicating the relevance of exploring similar compounds for pest control applications (Debboun et al., 2000).

Diagnostic and Therapeutic Applications

Compounds structurally related to the target chemical have been explored for their diagnostic and therapeutic potential. For example, radiolabeled benzamides are being investigated for their ability to detect melanoma metastases by binding to melanin or related structures, which could significantly impact the diagnosis and treatment of melanoma (Maffioli et al., 1994). Similarly, sigma receptor scintigraphy with P-(123)I-MBA, a novel iodobenzamide, has shown potential in visualizing primary breast tumors in humans, suggesting a promising avenue for non-invasively assessing tumor proliferation and aiding in cancer diagnosis (Caveliers et al., 2002).

properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S/c1-17-6-4-5-15-29(17)35(33,34)20-12-9-18(10-13-20)27(32)28-19-11-14-23-24(16-19)26(31)22-8-3-2-7-21(22)25(23)30/h2-3,7-14,16-17H,4-6,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFMTTKIBKHFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide

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